molecular formula C7H10Cl2N2OS B6201363 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride CAS No. 2694734-04-6

4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride

Cat. No.: B6201363
CAS No.: 2694734-04-6
M. Wt: 241.1
InChI Key:
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Description

4-(Aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride (AMCTC) is a chlorinated thiophene derivative that has been used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of 249.7 g/mol and a melting point of 160-162°C. AMCTC has been used in a variety of scientific applications, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride has been used in a variety of scientific applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, this compound has been used as a starting material for the synthesis of a variety of other compounds, such as thiophene-based heterocycles, aromatic amines, and aryl sulfonamides. In drug discovery, this compound has been used as a starting material for the synthesis of a variety of pharmaceuticals. In biochemistry, this compound has been used in the synthesis of a variety of enzymes, such as cytochrome P450s, and has been used as a substrate for the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride is not fully understood, but it is believed to involve the formation of a covalent bond between the carboxyl group of the molecule and the sulfur atom of the thiophene ring. This bond is believed to be essential for the activity of the molecule, as it allows the molecule to interact with other molecules in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it has been shown to have a variety of effects on enzymes, including cytochrome P450s. It has also been shown to have a variety of effects on cellular processes, such as gene expression and protein synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride in lab experiments include its low cost, its availability from a variety of sources, and its ease of synthesis. The limitations of using this compound in lab experiments include its low solubility in water, its instability in acidic solutions, and its potential for toxicity.

Future Directions

Future research on 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride could include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and organic synthesis. It could also be used as a starting material for the synthesis of a variety of other compounds, such as heterocycles, aromatic amines, and aryl sulfonamides. Additionally, further research could be conducted to explore its potential toxicity and to develop methods to improve its solubility and stability in aqueous solutions.

Synthesis Methods

4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride can be synthesized in a variety of ways, including the reaction of 4-aminomethyl-5-chlorothiophene-2-carboxylic acid with a base such as potassium hydroxide or sodium hydroxide. The reaction is typically carried out in an aqueous solution at a temperature of 60-80°C, and the product is isolated by filtration and recrystallization.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride involves the reaction of 5-chloro-2-carboxy-thiophene with N-methyl-N-(tert-butoxycarbonyl)amine to form 5-chloro-2-carboxy-N-methylthiophene-4-carboxamide. This intermediate is then reacted with formaldehyde and hydrochloric acid to form 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride.", "Starting Materials": [ "5-chloro-2-carboxy-thiophene", "N-methyl-N-(tert-butoxycarbonyl)amine", "formaldehyde", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-chloro-2-carboxy-thiophene is reacted with N-methyl-N-(tert-butoxycarbonyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 5-chloro-2-carboxy-N-methylthiophene-4-carboxamide.", "Step 2: The intermediate 5-chloro-2-carboxy-N-methylthiophene-4-carboxamide is then reacted with formaldehyde and hydrochloric acid to form 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride.", "Step 3: The product is purified by recrystallization or other suitable methods." ] }

2694734-04-6

Molecular Formula

C7H10Cl2N2OS

Molecular Weight

241.1

Purity

0

Origin of Product

United States

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